![molecular formula C19H17N3O3S B2749399 Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate CAS No. 879919-67-2](/img/structure/B2749399.png)
Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate
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Description
Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
The exact mass of the compound Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzimidazole sulfanyl compounds possess potent and selective activities against the gastric pathogen Helicobacter pylori. For example, a study identified a prototype carbamate derived from a similar structural scaffold that met significant in vitro microbiological criteria required for a novel anti-H. pylori agent, displaying low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. This compound also exhibited a clinically acceptable level of resistance development and pharmacokinetic profiles favorable for antimicrobial use (Carcanague et al., 2002).
Synthesis of Heterocycles
Ethyl derivatives with trifluoromethyl groups have been identified as versatile intermediates for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines. Such compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, demonstrating the utility of ethyl derivatives in organic synthesis to create diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Honey et al., 2012).
Antiprotozoal Activity
Compounds derived from benzimidazole, particularly those with sulfanyl substituents, have been synthesized and tested for their antiprotozoal activity against organisms like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These novel compounds, possessing various substituents, exhibited strong activity, often surpassing the standard drug metronidazole, indicating their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds related to the queried chemical has been analyzed, revealing insights into their molecular configurations and interactions. Such analyses are crucial for understanding the chemical and physical properties of new compounds, which can inform their applications in catalysis, material science, and drug design (Liu et al., 2012).
properties
IUPAC Name |
ethyl 4-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-25-18(24)9-13(23)11-26-17-8-12(2)14(10-20)19-21-15-6-4-5-7-16(15)22(17)19/h4-8H,3,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNCYQEFQYJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate |
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